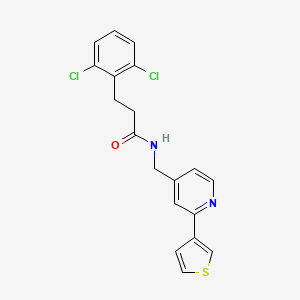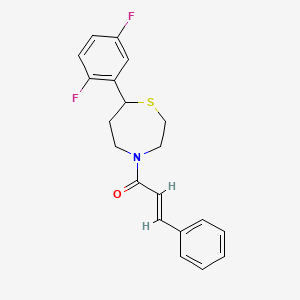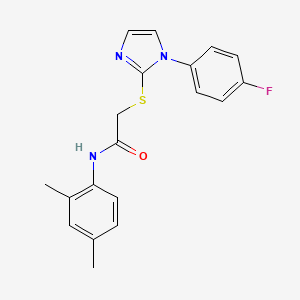
3-(2,6-dichlorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,6-dichlorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H16Cl2N2OS and its molecular weight is 391.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Research has focused on synthesizing novel compounds with potential applications in various domains, such as antiviral, antimicrobial, and herbicidal activities. For example, the synthesis of complex molecules involving thiophene and pyridine moieties has been explored for their potential antiviral evaluations, demonstrating the versatility of these structures in drug discovery (Sayed & Ali, 2007). Additionally, compounds with a pyridine structure have shown good antifungal activity against several pathogens, indicating their potential as antimicrobial agents (Xue Si, 2009).
Antimicrobial Properties
Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, synthesized via copper catalytic anionarylation, have demonstrated significant antibacterial and antifungal activities. This highlights the importance of such compounds in developing new antimicrobial agents (Baranovskyi et al., 2018).
Antioxidant and Anticancer Activities
Research into pyridine carbonitrile derivatives has uncovered promising antimicrobial and antioxidant activities. Such studies are crucial for identifying new compounds that can be used in treating diseases caused by oxidative stress and infections (H. H et al., 2015).
Material Science Applications
The electrochemical polymerization of terthiophene derivatives has been investigated for its impact on polymerizability and the properties of resulting polymers, with implications for the development of new materials with specific electronic properties (Visy et al., 1994).
Synthesis of Heterocyclic Compounds
Enaminones have been used as building blocks in the synthesis of nicotinic acid and thienopyridine derivatives, showcasing the utility of such compounds in creating complex heterocyclic structures that could have various pharmaceutical applications (Abdel-Khalik et al., 2004).
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c20-16-2-1-3-17(21)15(16)4-5-19(24)23-11-13-6-8-22-18(10-13)14-7-9-25-12-14/h1-3,6-10,12H,4-5,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVMPIICGPUDPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B2581839.png)


![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2581844.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide](/img/structure/B2581845.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2581848.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2581849.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid](/img/structure/B2581850.png)
![N-((1-(thiophen-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2581851.png)

